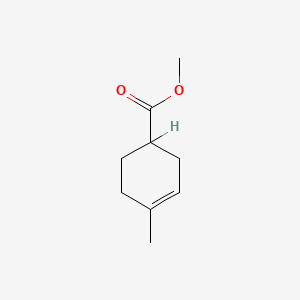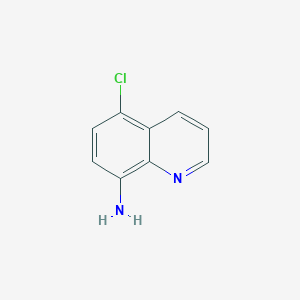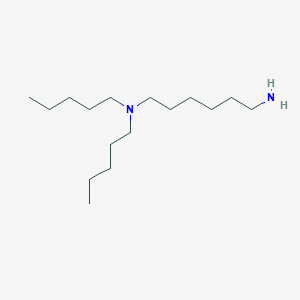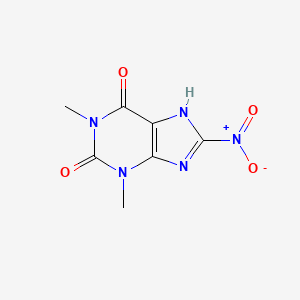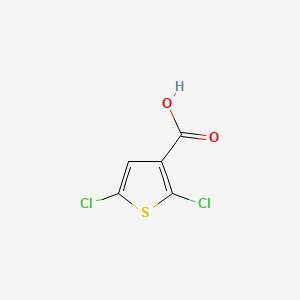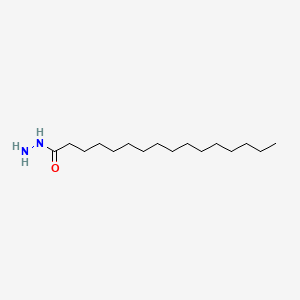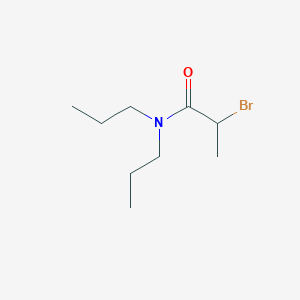
2-(4-氰基苯基)苯乙酮
描述
2-(4-Cyanophenyl)acetophenone is a chemical compound that belongs to the class of acetophenones, which are characterized by the presence of an acetyl group attached to a phenyl ring. While the provided papers do not directly discuss 2-(4-Cyanophenyl)acetophenone, they do provide insights into the synthesis, molecular structure, and chemical properties of related acetophenone derivatives. These insights can be extrapolated to understand the characteristics of 2-(4-Cyanophenyl)acetophenone.
Synthesis Analysis
The synthesis of acetophenone derivatives can involve various chemical reactions, including acetylation, methylation, and cyclization processes. For instance, 4-Choloro-2-hydroxyacetophenone was synthesized through a series of reactions starting from 3-aminophenol, involving acetylation, methylation, and Fries rearrangement . Similarly, 2-Cyclopropyl-1-(4'-chloro)acetophenone was synthesized from 4-chlorobenzaldehyde and allyl chloride using Grignard reaction, oxidation, and Simmons-Smith reaction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-(4-Cyanophenyl)acetophenone.
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the molecular structure of a novel thiophene-containing compound was optimized and determined by X-ray crystallography, and its spectroscopic properties were calculated using DFT methods . These techniques could similarly be used to analyze the molecular structure of 2-(4-Cyanophenyl)acetophenone.
Chemical Reactions Analysis
Acetophenone derivatives can undergo a range of chemical reactions. The papers describe reactions such as nucleophile-induced cyclization of diazoacetophenone derivatives and the synthesis of cyclopalladated acetylhydrazones . These reactions demonstrate the reactivity of the acetophenone moiety and suggest potential chemical transformations that 2-(4-Cyanophenyl)acetophenone could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and reactivity. The papers discuss the isolation and purification of various acetophenones, indicating their stability and the potential for high purity . Additionally, the cytotoxicity assay of a thiophene-containing acetophenone derivative suggests that these compounds can have biological activity, which may also be relevant for 2-(4-Cyanophenyl)acetophenone .
科学研究应用
药用植物中的分离和提纯
2-(4-氰基苯基)苯乙酮是一种苯乙酮,已研究其在药用植物中的存在。例如,从中药鹅绒藤中分离和提纯了各种苯乙酮,表明它们在天然产物和传统医学中的重要性。为此使用了高速逆流色谱,突出了该化合物在药理学和天然产物化学中的相关性 (Liu 等人,2008)。
在光化学合成中的作用
苯乙酮,包括 2-(4-氰基苯基)苯乙酮等衍生物,在光化学反应中起着至关重要的作用。例如,它们参与通过光-弗里斯产物合成色酮。这证明了它们在光化学合成和有机化学中的用途,为创建复杂有机分子提供了途径 (Álvaro 等人,1987)。
绿色化学应用
在绿色化学的背景下,2-(4-氰基苯基)苯乙酮衍生物已被探索用于生态友好的合成工艺。例如,2',4'-二羟基苯乙酮是由间苯二酚和乙酸使用环境友好的固体酸催化剂合成的。这突出了该化合物在可持续化学过程中的作用,符合绿色化学的原则 (Yadav & Joshi, 2002)。
酶氧化研究
苯乙酮的生物贝耶-维利格氧化,包括 2-(4-氰基苯基)苯乙酮衍生物,使用核磁共振进行了研究。这项研究强调了该化合物在生化研究中的重要性,特别是在理解酶促反应和代谢途径方面 (Moonen, Rietjens, & van Berkel, 2001)。
有机合成中的不对称氢化
在有机合成中,苯乙酮,包括 2-(4-氰基苯基)苯乙酮,被用于不对称氢化过程中。该应用对于生产手性分子至关重要,手性分子在药物合成和开发药物和其他生物活性化合物中很重要 (Sandoval 等人,2003)。
药用化学中的抑制作用
在药用化学中,2-(4-氰基苯基)苯乙酮的衍生物被合成并研究其对某些酶的抑制作用,证明了它们在药物发现和开发中的潜力 (Gul 等人,2016)。
作用机制
- The primary targets of 2-(4-Cyanophenyl)acetophenone are not explicitly documented in the available literature. However, it is essential to note that this compound belongs to the class of α-diketones .
- Given its α-diketone structure, it may participate in various reactions, potentially acting as both an N-nucleophile and a C-nucleophile .
- However, α-diketones like 2-(4-Cyanophenyl)acetophenone may impact cellular metabolism, oxidative stress, or other signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
安全和危害
While specific safety and hazard information for “2-(4-Cyanophenyl)acetophenone” was not found, it’s important to handle similar chemical compounds with care. For instance, acetophenone should be handled with protective gloves and eye/face protection. It should be kept away from heat/sparks/open flames/hot surfaces .
未来方向
属性
IUPAC Name |
4-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGUYVCQKRLJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295564 | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59824-23-6 | |
| Record name | 59824-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
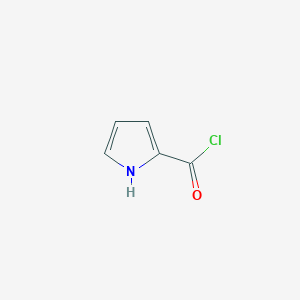

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)

